H-Phe(3-Cl)-OH
Description
Halogenated derivatives of phenylalanine, particularly 3-chloro-L-phenylalanine, are of significant interest in chemical biology. This article explores the role of these non-canonical amino acids in protein science, their synthesis, and their diverse applications in biochemical and biomedical research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-(3-chlorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDJLFDGCUYZMN-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375800 | |
| Record name | 3-chloro-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80126-51-8 | |
| Record name | 3-chloro-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Derivatization of 3 Chloro L Phenylalanine
Established Synthetic Methodologies for L-Phenylalanine Analogues
The creation of L-phenylalanine analogues like 3-chloro-L-phenylalanine often involves multi-step chemical synthesis or biocatalytic methods. A widely documented chemical approach for synthesizing 3-chloro-L-phenylalanine begins with 3-chlorobenzyl bromide and utilizes a glycine (B1666218) enolate equivalent in an enantioselective alkylation reaction. This method, employing a strong base like lithium diisopropylamide (LDA) at low temperatures, allows for high stereocontrol. Subsequent deprotection steps yield the final amino acid.
Chemoenzymatic Synthesis Approaches
Chemoenzymatic methods provide an alternative and often more environmentally friendly route to L-phenylalanine analogues. These approaches combine the selectivity of enzymes with the efficiency of chemical reactions. d-nb.info For instance, phenylalanine ammonia (B1221849) lyases (PALs) are enzymes that can catalyze the addition of ammonia to cinnamic acid derivatives to produce L-phenylalanine analogues. researchgate.netfrontiersin.orgfrontiersin.org This reverse reaction of PALs is particularly useful for synthesizing optically pure compounds from readily available starting materials. researchgate.netfrontiersin.org
One chemoenzymatic strategy involves the coupling of a PAL-catalyzed amination with a deracemization process. This allows for the synthesis of substituted D-phenylalanines in high yield and excellent optical purity from inexpensive cinnamic acids. researchgate.netnih.gov The system can also be adapted for the preparation of L-phenylalanines. researchgate.netnih.gov The use of immobilized enzymes in continuous flow systems further enhances the scalability and reusability of the biocatalyst, making the process more efficient. frontiersin.orgfrontiersin.org
| Enzyme | Substrate(s) | Product(s) | Key Feature |
| Phenylalanine Ammonia Lyase (PAL) | Cinnamic acid derivatives, Ammonia | L-Phenylalanine analogues | Catalyzes stereoselective hydroamination. researchgate.net |
| L-amino acid deaminase (LAAD) | L-amino acids | α-keto acids | Used in cascades for stereoinversion. polimi.itmdpi.com |
| D-selective aminotransferase | α-keto acids, Amine donor | D-amino acids | Part of biocatalytic cascades for producing D-phenylalanine derivatives with high enantiomeric excess. polimi.itmdpi.com |
Asymmetric Synthesis and Stereoinversion Techniques
Asymmetric synthesis is crucial for producing enantiomerically pure amino acids, which is essential for their biological applications. Various techniques have been developed to achieve high stereoselectivity in the synthesis of phenylalanine derivatives.
Biocatalytic stereoinversion cascades are elegant one-pot processes that convert one enantiomer of an amino acid into the other. rsc.org These systems often employ a multi-enzyme approach to achieve high conversion and enantiomeric excess. For example, a cascade involving an L-amino acid deaminase and a D-amino acid dehydrogenase can be used to convert L-amino acids, including 3-chloro-L-phenylalanine, into their corresponding D-enantiomers. nih.govrsc.org
In one such system, L-amino acid deaminase (LAAD) from Proteus mirabilis is coupled with an engineered D-selective aminotransferase. polimi.itmdpi.com The LAAD converts the L-amino acid to its corresponding α-keto acid, which is then stereoselectively aminated by the D-aminotransferase to yield the D-amino acid. polimi.itmdpi.com This method has been successfully applied to a range of phenylalanine derivatives, achieving high enantiomeric excesses (90% to >99% ee). polimi.it Another cascade utilized L-amino acid deaminase, meso-diaminopimelate dehydrogenase, and formate (B1220265) dehydrogenase to achieve quantitative yields and over 99% enantiomeric excess for the conversion of various L-amino acids to their D-forms. nih.govrsc.org
Asymmetric phase-transfer catalysis using chiral catalysts derived from Cinchona alkaloids is a powerful method for the enantioselective synthesis of α-amino acids. mdpi.comrsc.org Quaternary ammonium (B1175870) salts of Cinchona alkaloids, such as cinchonine (B1669041) and cinchonidine (B190817), are effective catalysts for the asymmetric alkylation of glycine Schiff bases. mdpi.comrsc.orgmdpi.com
This methodology allows for the synthesis of both (R)- and (S)-enantiomers of unnatural phenylalanine derivatives by selecting the appropriate pseudoenantiomeric catalyst. mdpi.com For example, a cinchonine-derived catalyst typically yields the (R)-α-amino acid, while a cinchonidine-derived catalyst produces the (S)-α-amino acid. mdpi.com These reactions are operationally simple, proceed under mild conditions, and provide excellent yields and high enantioselectivity. mdpi.com Modifications to the Cinchona alkaloid structure, such as at the C3 position of the cinchonidine nucleus, have been explored to improve the selectivity of these catalysts. nih.govbyu.edu
Biocatalytic Stereoinversion Cascade
Protecting Group Strategies for Peptide Synthesis
The incorporation of 3-chloro-L-phenylalanine into peptides requires the use of protecting groups to prevent unwanted side reactions during peptide bond formation. The choice of protecting group is critical for the success of solid-phase peptide synthesis (SPPS).
Boc-Protection (tert-butyloxycarbonyl)
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino group of amino acids in peptide synthesis. cymitquimica.comorganic-chemistry.org Boc-3-chloro-L-phenylalanine is a stable and soluble derivative that is well-suited for use in SPPS. chemimpex.comcymitquimica.com The Boc group is stable to most nucleophiles and bases but can be readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). organic-chemistry.orgnih.gov This allows for the selective deprotection of the N-terminus, enabling the stepwise elongation of the peptide chain. nih.gov The use of Boc-protected amino acids is a cornerstone of one of the major strategies in SPPS, often referred to as Boc/Bzl chemistry. nih.gov The presence of the chlorine atom in Boc-3-chloro-L-phenylalanine can influence the compound's reactivity and biological activity, making it a valuable building block in the development of pharmaceuticals. cymitquimica.com
Another common protecting group is the 9-fluorenylmethyloxycarbonyl (Fmoc) group. chemimpex.comlookchem.com Fmoc-3-chloro-L-phenylalanine is also used in SPPS and is cleaved under mild basic conditions, offering an orthogonal protection strategy to the acid-labile Boc group. chemimpex.comlookchem.com
Incorporation into Peptides and Proteins
The integration of 3-chloro-L-phenylalanine into polypeptide chains is a key method for engineering proteins with novel functions or enhanced properties. nih.govresearchgate.net As a non-canonical amino acid, its presence can introduce unique chemical handles for further modification or directly alter the protein's biophysical characteristics, such as thermal stability. researchgate.netanu.edu.au This incorporation can be achieved through various chemical, enzymatic, and biosynthetic strategies.
Chemical and Enzymatic Modifications for Non-Canonical Amino Acid Integration
Methods for integrating ncAAs like 3-chloro-L-phenylalanine can be broadly categorized into chemical and enzymatic approaches, which are often used in tandem.
Chemical Synthesis and Ligation: Total chemical synthesis allows for the incorporation of a wide variety of unnatural side chains and backbone modifications that are not accessible to ribosomal synthesis. nih.gov For larger proteins, a semi-synthetic approach using Native Chemical Ligation (NCL) is particularly powerful. This method involves the reaction between a synthetic peptide containing the desired ncAA (e.g., 3-chloro-L-phenylalanine) with a C-terminal thioester and a recombinantly expressed protein segment with an N-terminal cysteine. nih.gov This ligation creates a native peptide bond, seamlessly integrating the chemically synthesized portion into the larger protein. nih.gov This strategy greatly expands the size of proteins that can be modified with ncAAs. nih.gov
Enzymatic Approaches: Enzymatic methods offer high specificity and efficiency. A chemo-enzymatic strategy involves chemically acylating a tRNA molecule with the ncAA of interest, which is then enzymatically ligated to a truncated tRNA. wiley.com This ncAA-charged tRNA can then participate in in vitro translation systems. wiley.com Another enzymatic approach focuses on the synthesis of the ncAA itself. For instance, phenylalanine ammonia lyases (PALs) can catalyze the amination of substituted cinnamic acids to produce various phenylalanine analogues, which can then be used in subsequent incorporation steps. frontiersin.org
| Strategy | Description | Key Advantages | Reference |
|---|---|---|---|
| Total Chemical Synthesis (e.g., SPPS) | Step-wise synthesis of the entire peptide chain using protected amino acids. | Allows for a wide variety of modifications; not limited by the ribosome. | nih.gov |
| Native Chemical Ligation (NCL) | Ligation of a synthetic peptide (with ncAA) to a recombinant protein fragment. | Enables modification of large proteins; combines the flexibility of chemical synthesis with the ease of recombinant expression. | nih.gov |
| Chemo-enzymatic tRNA Acylation | Chemical attachment of an ncAA to a dinucleotide, followed by enzymatic ligation to a tRNA. | Allows charging of any desired tRNA with a ncAA, independent of synthetase specificity. | wiley.com |
Site-Specific Incorporation Techniques
Achieving site-specific incorporation of 3-chloro-L-phenylalanine in vivo is primarily accomplished through the expansion of the genetic code. researchgate.net This sophisticated technique utilizes engineered translational machinery to direct the insertion of an ncAA at a specific, predetermined site in a protein's sequence in response to a reassigned codon. nih.govtcichemicals.com
Orthogonal Translation Systems (OTS): The core of this technology is the orthogonal translation system (OTS), which consists of an aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA that are engineered to be mutually specific and not to cross-react with the host cell's native synthetases or tRNAs. nih.govbiorxiv.org The most common method is amber stop codon suppression, where the UAG stop codon is repurposed to encode the ncAA. researchgate.net
An engineered aaRS is evolved to specifically recognize and charge the ncAA (e.g., 3-chloro-L-phenylalanine) onto an orthogonal suppressor tRNA, which has its anticodon altered to recognize the UAG codon. nih.govgoogle.com When a plasmid containing the gene of interest with a UAG codon at the desired position is expressed in a host organism containing the OTS and supplemented with 3-chloro-L-phenylalanine, the ribosome incorporates the ncAA at that site, producing a full-length, site-specifically modified protein. nih.gov
Recent research has demonstrated the successful in vivo incorporation of both L- and D-3-chlorophenylalanine using a polyspecific mutant of the Methanosarcina mazei pyrrolysyl-tRNA synthetase (PylRS). researchgate.net This highlights the remarkable versatility of engineered synthetases in expanding the chemical diversity of ribosomally synthesized proteins. nih.govresearchgate.net
| Component | Function | Example | Reference |
|---|---|---|---|
| Orthogonal aaRS | Specifically recognizes the ncAA and charges it onto the orthogonal tRNA. | Engineered Pyrrolysyl-tRNA Synthetase (PylRS) or Phenylalanyl-tRNA Synthetase (PheRS). | nih.govnih.govresearchgate.net |
| Orthogonal tRNA | Is specifically charged by the O-aaRS and recognizes a repurposed codon on the mRNA. | Suppressor tRNA (e.g., tRNAPylCUA) that reads the UAG (amber) stop codon. | nih.gov |
| Repurposed Codon | A codon, typically a stop codon, that is reassigned to encode the ncAA. | UAG (amber), UGA (opal), or UAA (ochre) stop codons. | researchgate.netmdpi.com |
| Non-Canonical Amino Acid (ncAA) | The amino acid to be incorporated, supplied in the growth medium. | 3-chloro-L-phenylalanine. | researchgate.net |
Biochemical and Pharmacological Investigations of 3 Chloro L Phenylalanine and Its Derivatives
Enzyme Inhibition Studies
The structural modification of the amino acid L-phenylalanine, through the addition of a chlorine atom to the phenyl ring, yields 3-chloro-L-phenylalanine. This halogenated analogue has been a subject of significant interest in biochemical and pharmacological research due to its capacity to interact with and modulate the activity of various enzymes. These interactions, particularly its inhibitory effects, provide valuable insights into enzyme mechanisms and metabolic pathways.
Halogenated derivatives of phenylalanine, including 3-chloro-L-phenylalanine, are recognized for their ability to inhibit tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of the neurotransmitter serotonin (B10506). wikipedia.org This inhibition has profound implications for understanding the regulation of serotonin-dependent physiological processes. The position and nature of the halogen substituent on the phenylalanine ring influence the inhibitory potency and mechanism of action.
The inhibition of tryptophan hydroxylase by halogenated phenylalanine analogues like p-chlorophenylalanine (pCPA) exhibits both competitive and irreversible characteristics. In vitro, pCPA acts as a competitive inhibitor of TPH. caymanchem.com However, its effects in vivo are potent and long-lasting, suggesting an irreversible mechanism of inhibition. caymanchem.comtandfonline.com One hypothesis for this irreversibility is that the halogenated amino acid may act as a suicide substrate, becoming covalently incorporated into the enzyme's structure. tandfonline.com An alternative theory posits that a metabolic derivative of p-chlorophenylalanine, rather than the compound itself, is responsible for the irreversible inhibition. tandfonline.com This is supported by findings that only small amounts of radiolabeled pCPA were recovered from immunoprecipitated TPH. tandfonline.com The specific mechanisms, whether competitive, irreversible, or a combination, can vary depending on the specific halogenated analogue and the biological context. For instance, p-ethynylphenylalanine is a potent, selective, reversible, and competitive inhibitor of TPH. medchemexpress.com
Table 1: Inhibition of Tryptophan Hydroxylase by Phenylalanine Analogues
| Compound | Inhibition Type | Target Enzyme(s) | Key Findings |
|---|---|---|---|
| p-Chlorophenylalanine (pCPA) | Competitive (in vitro), Irreversible (in vivo) caymanchem.com | Tryptophan Hydroxylase (TPH1 and TPH2) medchemexpress.com | Potently depletes serotonin levels in vivo. caymanchem.comtandfonline.com |
| 3-Chloro-L-phenylalanine | Inhibitor | Tryptophan Hydroxylase | Impacts serotonin synthesis. |
| p-Ethynylphenylalanine | Reversible, Competitive medchemexpress.com | Tryptophan Hydroxylase medchemexpress.com | Selective for TPH. medchemexpress.com |
While the primary focus has been on tryptophan hydroxylase, derivatives of phenylalanine have also been investigated as protease inhibitors. For instance, Tosyl phenylalanyl chloromethyl ketone (TPCK), a derivative of phenylalanine, is known to be an irreversible inhibitor of the protease chymotrypsin. wikipedia.org TPCK's specificity is attributed to the phenylalanine moiety, which binds to the enzyme's active site that has a preference for aromatic amino acid residues. wikipedia.org It also shows inhibitory activity against certain cysteine proteases like caspases, papain, and bromelain. wikipedia.org The introduction of a chlorine atom in 3-chloro-L-phenylalanine suggests its potential to be explored for similar inhibitory activities against proteases, although this is a less documented area of its function compared to its effects on amino acid hydroxylases.
The inhibitory effects of halogenated phenylalanines are not strictly limited to tryptophan hydroxylase. These compounds can also interact with other enzymes involved in the metabolism of aromatic amino acids, such as phenylalanine hydroxylase. tandfonline.comnih.gov
p-Chlorophenylalanine has been shown to cause a loss of phenylalanine hydroxylase (PAH) activity in cultured hepatoma cells. nih.gov This effect appears to be a direct interaction of the amino acid analogue with the liver. nih.govresearchgate.net The loss of PAH activity is faster than its restoration after the removal of p-chlorophenylalanine, and the restoration requires new protein synthesis. nih.gov Interestingly, liver phenylalanine hydroxylase can convert 4-chloro- and 4-bromophenylalanine into 3-chloro- and 3-bromotyrosine, respectively. umich.edu This indicates that these analogues can act as substrates for PAH, which could compete with the normal substrate, L-phenylalanine, and thereby modulate the enzyme's activity. sigmaaldrich.cn The interaction of 3-chloro-L-phenylalanine with phenylalanine hydroxylase is a crucial aspect of its biochemical profile, as PAH is a key enzyme in phenylalanine metabolism. tandfonline.com
Effects on Other Enzymes in Aromatic Amino Acid Metabolism
Chorismate Mutase-Prephenate Dehydrogenase (CM-PDT)
Chorismate mutase-prephenate dehydrogenase (CM-PDT) is a bifunctional enzyme crucial in the biosynthesis of the aromatic amino acids L-phenylalanine and L-tyrosine in many bacteria and plants. uniprot.orgresearchgate.netfrontiersin.org This enzyme catalyzes two sequential reactions: the Claisen rearrangement of chorismate to prephenate, and the subsequent NAD+-dependent oxidative decarboxylation of prephenate to 4-hydroxyphenylpyruvate. uniprot.orgwikipedia.org The resulting 4-hydroxyphenylpyruvate is a key precursor in the tyrosine biosynthetic pathway. wikipedia.org
In organisms like Escherichia coli, CM-PDT is a homodimeric protein where both the chorismate mutase (CM) and prephenate dehydrogenase (PDH) activities reside on a single polypeptide chain. researchgate.net The activity of this enzyme is typically regulated by feedback inhibition, where the end-product, L-tyrosine, inhibits the enzyme's activity to control the metabolic flux through the pathway. researchgate.net Specifically, tyrosine has been shown to inhibit the prephenate dehydrogenase activity by up to 95% and the chorismate mutase activity by approximately 45% in E. coli. researchgate.net
While direct studies on the interaction between 3-chloro-L-phenylalanine and CM-PDT are limited, research on related phenylalanine analogs provides insight into potential interactions. For instance, various substituted phenylalanines have been shown to inhibit both the mutase and dehydratase activities of the related bifunctional enzyme chorismate mutase-prephenate dehydratase (CM-PDT), which is involved in L-phenylalanine biosynthesis. researchgate.net The inhibition by these analogs is often sigmoidal, suggesting allosteric regulation. researchgate.net Given the structural similarity, it is plausible that 3-chloro-L-phenylalanine could act as an inhibitor of CM-PDT, potentially by mimicking L-phenylalanine or L-tyrosine and binding to the regulatory sites of the enzyme. L-phenylalanine itself is known to inhibit chorismate mutase. nih.gov Furthermore, derivatives like Benzoyl-L-phenylalanine have been identified as inhibitors of chorismate mutase-prephenate dehydrogenase. medchemexpress.com
The regulation of the aromatic amino acid biosynthesis pathway is complex and varies between organisms. In some bacteria, such as Alcaligenes eutrophus, chorismate mutase is feedback inhibited by L-phenylalanine, while prephenate dehydrogenase is inhibited by L-tyrosine. nih.gov In other species, like Pseudomonas, chorismate mutase is not significantly inhibited by either phenylalanine or tyrosine. anl.govnih.gov This diversity in regulatory mechanisms highlights the importance of species-specific investigations when considering the effects of compounds like 3-chloro-L-phenylalanine.
Metabolic Pathway Modulation
The biosynthesis of aromatic amino acids—phenylalanine, tyrosine, and tryptophan—originates from the shikimate pathway, which produces the common precursor, chorismate. nih.govresearchgate.net From chorismate, the pathway branches to synthesize these essential amino acids. researchgate.netnih.gov The regulation of this pathway is critical for cellular function and is often controlled by feedback inhibition from the final amino acid products. researchgate.netnih.gov
3-Chloro-L-phenylalanine, as an analog of L-phenylalanine, has the potential to interfere with this tightly regulated pathway. L-phenylalanine itself is a known feedback inhibitor of key enzymes in its own biosynthetic branch. nih.gov For instance, in E. coli, the bifunctional enzyme chorismate mutase-prephenate dehydratase is inhibited by L-phenylalanine. researchgate.netresearchgate.net This inhibition helps to control the flow of metabolites towards phenylalanine synthesis. researchgate.net Given its structural similarity, 3-chloro-L-phenylalanine could mimic L-phenylalanine and exert a similar inhibitory effect on these enzymes, thereby modulating the biosynthesis of aromatic amino acids.
The introduction of a chlorine atom to the phenyl ring of L-phenylalanine can alter its interaction with enzymes in the pathway. researchgate.net Studies on various substituted phenylalanines have shown that they can inhibit the activities of both chorismate mutase and prephenate dehydratase. researchgate.net This suggests that 3-chloro-L-phenylalanine could disrupt the normal synthesis of L-phenylalanine and potentially affect the availability of precursors for the synthesis of tyrosine and tryptophan. The shared nature of the initial steps of the aromatic amino acid biosynthesis pathway means that modulation at one branch point can have cascading effects on the others. nih.gov
In plants and microorganisms, the biosynthesis of phenylalanine from chorismate is a primary metabolic route. This pathway is not only essential for protein synthesis but also provides precursors for a vast array of secondary metabolites. frontiersin.org Therefore, any influence of 3-chloro-L-phenylalanine on this pathway could have broader implications for the organism's metabolism.
3-Chloro-L-phenylalanine and its isomers have been shown to influence neurotransmitter systems, particularly those involving serotonin and dopamine (B1211576). tandfonline.com The mechanism often involves the inhibition of key enzymes responsible for neurotransmitter synthesis.
The para-substituted isomer, p-chloro-L-phenylalanine (PCPA), is a well-documented inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis. caymanchem.com By inhibiting TPH, PCPA effectively reduces the conversion of tryptophan to 5-hydroxytryptophan, leading to a depletion of serotonin levels in the brain and other tissues. nih.gov This property has made PCPA a valuable tool in neuroscience research to study the role of serotonin in various physiological processes and behaviors. caymanchem.comnih.gov Studies in animal models have shown that depletion of serotonin by PCPA can be correlated with behavioral changes. nih.gov
The phenylalanine moiety of compounds like aspartame (B1666099) has been observed to reduce brain serotonin concentrations. tandfonline.com Phenylalanine competes with tryptophan for transport across the blood-brain barrier via the same active transport channel. wikipedia.org An excess of phenylalanine can therefore limit the availability of tryptophan for serotonin synthesis in the brain. nih.gov Furthermore, phenylalanine metabolites have been suggested to inhibit the decarboxylation of serotonin. tandfonline.com
In addition to the serotonergic system, phenylalanine and its analogs can impact the dopaminergic system. L-phenylalanine is a precursor for the synthesis of L-tyrosine, which is then converted to L-DOPA and subsequently to dopamine, norepinephrine, and epinephrine (B1671497) (the catecholamines). wikipedia.org Phenylalanine can compete with tyrosine for transport into the brain and uptake into catecholaminergic neurons. High concentrations of phenylalanine can also inhibit tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis. nih.gov Therefore, alterations in phenylalanine levels, potentially mimicked by 3-chloro-L-phenylalanine, could affect the synthesis of dopamine and other catecholamines.
Influence on Aromatic Amino Acid Biosynthesis Pathways
Receptor Interactions and Ligand Binding
Glutamate (B1630785) is the primary excitatory neurotransmitter in the vertebrate central nervous system, acting on both ionotropic (iGluRs) and metabotropic (mGluRs) glutamate receptors to mediate fast excitatory transmission and modulate synaptic plasticity. creative-diagnostics.com Halogenated derivatives of L-phenylalanine have been shown to modulate glutamatergic synaptic transmission.
For instance, 3,5-dibromo-L-phenylalanine, a derivative of L-phenylalanine, acts as a polyvalent modulator of glutamatergic transmission. nih.gov It has been found to activate NMDA receptors, depress presynaptic glutamate release, and block AMPA/kainate receptors. nih.gov Specifically, it acts as a partial agonist at the glutamate-binding site of NMDA receptors. nih.gov This suggests that the phenylalanine backbone can serve as a scaffold for compounds that interact with glutamate receptors.
L-phenylalanine itself can have bidirectional effects on NMDA-induced currents and can compete with glutamate at the glutamate binding site of AMPA receptors. researchgate.net While direct studies on 3-chloro-L-phenylalanine's effect on glutamatergic transmission are not specified in the provided context, the actions of its brominated analog suggest that it could potentially interact with and modulate the function of glutamate receptors, thereby influencing synaptic transmission and plasticity. The modulation of these receptors is a key area of research for understanding and potentially treating neurological disorders. nih.gov
The L-type amino acid transporter 1 (LAT1), also known as SLC7A5, is a crucial transporter for large neutral amino acids, including phenylalanine, across biological membranes such as the blood-brain barrier. mdpi.comd-nb.inforesearchgate.net LAT1 is a sodium- and pH-independent transporter that facilitates the uptake of essential amino acids into cells. mdpi.comd-nb.info
Research has shown that the position of substituents on the aromatic ring of LAT1 ligands influences their affinity for the transporter. researchgate.net Specifically, for halogenated phenylalanines, a substituent at the meta (3-) position can impact the interaction with LAT1. researchgate.net Studies on the inhibition of LAT1 and the related transporter LAT2 by halogenated phenylalanines have revealed that when the halogen group is at the 3-position, the inhibition of both LAT1 and LAT2 increases with the size of the halogen. The trend observed was Phe < 3-F-Phe < 3-Cl-Phe < 3-Br-Phe < 3-I-Phe. researchgate.net This indicates that 3-chloro-L-phenylalanine has a greater affinity for both LAT1 and LAT2 compared to unsubstituted L-phenylalanine. researchgate.net
The interaction of 3-chloro-L-phenylalanine with LAT1 is competitive, meaning it competes with other substrates like L-leucine for binding to the transporter. researchgate.net The affinity of compounds for LAT1 is not only dependent on the side chain hydrophobicity but also on the three-dimensional positioning of the side chain relative to the amino acid core, with a preference for substituents in the meta position of the phenylalanine ring. mdpi.com This makes 3-chloro-L-phenylalanine a compound of interest for studying LAT1-mediated transport and for the potential design of drugs that target this transporter to gain entry into the brain or cancer cells, where LAT1 is often overexpressed. mdpi.comd-nb.info
Interactive Data Table: Inhibition of LAT1 and LAT2 by Halogenated Phenylalanines
The following table summarizes the inhibitory effects of different halogenated phenylalanine analogs on the L-type amino acid transporters LAT1 and LAT2. The data indicates that the position and size of the halogen substituent significantly influence the affinity for these transporters.
| Compound | Halogen Position | Effect on LAT1 Inhibition (relative to Phe) | Effect on LAT2 Inhibition (relative to Phe) |
| 3-Fluoro-L-phenylalanine | 3 (meta) | Increased | Increased |
| 3-Chloro-L-phenylalanine | 3 (meta) | Increased | Increased |
| 3-Bromo-L-phenylalanine | 3 (meta) | Increased | Increased |
| 3-Iodo-L-phenylalanine | 3 (meta) | Increased | Increased |
This table is based on findings that show inhibition of both LAT1 and LAT2 increases with halogen size at the meta position. researchgate.net
Amino Acid Transporter Interactions (e.g., LAT1)
Structure-Activity Relationship (SAR) of LAT1 Inhibitors
The L-type amino acid transporter 1 (LAT1) is a crucial transmembrane protein responsible for transporting large neutral amino acids and is a significant target for drug delivery, particularly to the brain and cancerous tissues. d-nb.infonih.gov The structure-activity relationship (SAR) of LAT1 inhibitors reveals that binding necessitates the presence of both amino and carboxylic acid groups, alongside large, neutral side chains. d-nb.info Aromaticity in the compound's structure, such as that provided by a phenylalanine promoiety, is also a key factor for LAT1 binding and cellular uptake. d-nb.info
Investigations into halogenated derivatives of phenylalanine have provided detailed insights into the structural requirements for LAT1 affinity and selectivity. researchgate.net Specifically, the position and nature of the halogen substituent on the phenyl ring significantly influence the interaction with LAT1. researchgate.netmdpi.com
Studies on phenylalanine analogs with a halogen at the meta-position (position 3) of the benzene (B151609) ring have shown that this modification increases the affinity for both LAT1 and LAT2 transporters compared to the parent compound, L-phenylalanine. researchgate.net The inhibitory effect on LAT1 increases with the size of the halogen atom. researchgate.netmdpi.com This trend indicates that larger, more lipophilic halogens at the 3-position enhance the binding affinity to the transporter. researchgate.netmdpi.com
The following table summarizes the inhibitory trend of 3-halogenated L-phenylalanine analogs on LAT1, demonstrating the impact of halogen size on affinity.
| Compound | Halogen at Position 3 | Increasing LAT1 Inhibition |
| 3-Fluoro-L-phenylalanine | Fluorine (F) | > L-phenylalanine |
| 3-Chloro-L-phenylalanine | Chlorine (Cl) | > 3-Fluoro-L-phenylalanine |
| 3-Bromo-L-phenylalanine | Bromine (Br) | > 3-Chloro-L-phenylalanine |
| 3-Iodo-L-phenylalanine | Iodine (I) | > 3-Bromo-L-phenylalanine |
| Data sourced from studies on halogenated phenylalanine analogs. researchgate.netmdpi.com |
In contrast, halogen substitution at the ortho-position (position 2) was found to increase affinity for LAT1 while not significantly altering the affinity for LAT2, thereby imparting selective affinity towards LAT1. researchgate.net These findings underscore the importance of the substitution pattern on the phenyl ring for designing potent and selective LAT1 inhibitors. researchgate.net
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For 3-chloro-L-phenylalanine, these studies involve systematic modifications of its structure to identify key features responsible for its pharmacological effects and to optimize its properties for therapeutic applications. lookchem.com
Correlating Structural Modifications with Biological Efficacy
The biological efficacy of 3-chloro-L-phenylalanine can be significantly altered through specific structural modifications. These changes can enhance binding affinity to molecular targets, modulate metabolic stability, and tailor the compound for specific applications, such as peptide synthesis. lookchem.com
One key modification is N-acetylation, resulting in N-Acetyl-3-chloro-L-phenylalanine. The addition of the acetyl group, along with the existing chlorine atom, can enhance binding affinity and specificity for certain enzymes and receptors. For instance, N-Acetyl-3-chloro-L-phenylalanine has been shown to effectively inhibit carboxypeptidase A. This modification can also influence the compound's potential in other areas, with some research suggesting possible applications in cancer treatment through the inhibition of specific kinases.
Another critical derivative is Fmoc-3-chloro-L-phenylalanine, where an Fmoc (9-fluorenylmethyloxycarbonyl) group is attached to the nitrogen atom. lookchem.comchemimpex.com This protective group is instrumental in solid-phase peptide synthesis (SPPS). chemimpex.com By incorporating 3-chloro-L-phenylalanine into peptide chains, researchers can create novel peptides with tailored biological activities. lookchem.comchemimpex.com The unique properties conferred by the 3-chloro substituent can influence peptide-ligand interactions, which is vital for enhancing the efficacy and specificity of peptide-based drugs. lookchem.com This approach is crucial in the development of new therapeutics, including those for cancer and targeted drug delivery systems. chemimpex.com
Design of Novel Therapeutic Agents based on 3-Chloro-L-phenylalanine Scaffolds
The 3-chloro-L-phenylalanine scaffold serves as a valuable building block in the design of novel therapeutic agents due to the unique physicochemical properties conferred by the chlorine substituent. lookchem.com Medicinal chemists utilize this scaffold to develop new molecules with enhanced potency and selectivity for a variety of targets. lookchem.comchemimpex.com
A prominent strategy involves using Fmoc-3-chloro-L-phenylalanine in peptide synthesis to create complex peptide-based drugs. lookchem.comchemimpex.com This allows for the precise incorporation of the chloro-substituted amino acid into a peptide sequence, which can lead to improved biological activity and stability. chemimpex.com This method is essential for exploring new treatment options in areas like cancer therapeutics and for creating targeted drug delivery systems. chemimpex.com
Beyond peptide synthesis, the 3-chloro-phenyl moiety itself is incorporated into non-peptidic small molecule scaffolds to generate novel drug candidates. A clear example is in the development of antitumor agents inspired by the natural product evodiamine (B1670323). acs.org In structure-activity relationship studies of evodiamine derivatives, various substitutions were made on the E-ring of the scaffold. The introduction of a chlorine atom at the 3-position resulted in an analog (57j) that demonstrated particularly potent activity against the A549 human lung carcinoma cell line, with an IC₅₀ value of 0.05 μM. acs.org This highlights how the inclusion of a 3-chloro-phenyl group can significantly enhance the antitumor efficacy of a parent scaffold, leading to the discovery of novel and potent therapeutic agents. acs.org
These approaches demonstrate the utility of the 3-chloro-L-phenylalanine structure as a foundational element for scaffold-based drug design, enabling the development of new chemical entities for various therapeutic indications. lookchem.comacs.org
Applications in Biological Systems and Disease Models
Neuroscience Research
3-chloro-L-phenylalanine plays a crucial role in the study of the nervous system, particularly in elucidating the complex functions of neurotransmitters. chemimpex.com Its ability to modulate neurotransmitter systems has made it an important compound for researchers investigating neurological disorders and brain function. chemimpex.com
Study of Neurotransmitter Systems
3-chloro-L-phenylalanine is a valuable tool for investigating neurotransmitter systems. chemimpex.com It is recognized for its inhibitory effects on certain enzymes involved in the synthesis of neurotransmitters. Specifically, it has been studied for its ability to inhibit tryptophan hydroxylase, a key enzyme in the serotonin (B10506) synthesis pathway. This inhibition can lead to a reduction in serotonin levels, allowing researchers to study the impact of serotonin depletion on various physiological and behavioral processes. Furthermore, some research suggests that derivatives of 3-chloro-L-phenylalanine may influence dopamine (B1211576) pathways, which are critical in understanding conditions like Parkinson's disease.
Animal Models for Serotonin Depletion
In neuroscience, animal models are essential for understanding the role of specific neurotransmitters in health and disease. 3-chloro-L-phenylalanine and its isomers, such as p-chlorophenylalanine (PCPA), have been used to create animal models of serotonin depletion. acs.orgnih.govfrontiersin.org PCPA, a well-known inhibitor of tryptophan hydroxylase, effectively reduces serotonin (5-HT) levels in the brain. acs.orgnih.gov This pharmacological depletion allows scientists to study the behavioral and physiological consequences of reduced serotonin, providing insights into conditions like depression and anxiety. acs.org For instance, studies in rodents have shown that PCPA-induced serotonin depletion can lead to behaviors associated with anxiety. These models are crucial for testing the efficacy of new drugs designed to modulate the serotonin system. acs.org
Pharmaceutical Development and Drug Design
The unique chemical properties of 3-chloro-L-phenylalanine make it a valuable component in the development of new therapeutic agents. chemimpex.comchemimpex.com Its incorporation into molecules can enhance their biological activity and specificity. chemimpex.com
Building Block for Bioactive Peptides and Pharmaceuticals
3-chloro-L-phenylalanine serves as a fundamental building block in the synthesis of bioactive peptides and other pharmaceuticals. chemimpex.comchemimpex.comevitachem.com Its structure can be incorporated into peptide chains to create modified peptides with specific functionalities for drug development. chemimpex.comlookchem.com The presence of the chlorine atom can alter the peptide's conformation and stability, potentially leading to enhanced therapeutic properties. chemimpex.com This approach is particularly relevant in the design of drugs targeting neurological disorders and in protein engineering. chemimpex.com For example, derivatives of 3-chloro-L-phenylalanine have been investigated for their potential to improve the effectiveness of drugs for conditions like depression and anxiety.
| Application Area | Description | Key Findings/Examples |
| Pharmaceutical Development | Serves as a building block for drugs, particularly those targeting neurological disorders. chemimpex.comchemimpex.com | Can enhance the efficacy of antidepressants by modulating neurotransmitter systems. |
| Protein Engineering | Used to study protein structure and function by introducing specific modifications. chemimpex.com | Can alter the folding patterns and stability of proteins. |
| Bioactive Peptides | Incorporated into peptides to create novel therapeutic agents. chemimpex.commdpi.com | The chlorine atom can enhance biological activity compared to non-chlorinated analogs. chemimpex.com |
Precursor for Enzyme Inhibitors
This compound also functions as a precursor in the development of enzyme inhibitors. chemimpex.comevitachem.com By modifying its structure, chemists can design molecules that specifically target and inhibit the activity of certain enzymes. This is a critical strategy in drug discovery, as many diseases are caused by the overactivity of specific enzymes. smolecule.com For example, research has explored the use of peptides containing Boc-3-chloro-L-phenylalanine as potential enzyme inhibitors. smolecule.com The N-chloroacetyl derivatives of L-phenylalanine have also been identified as noncompetitive inhibitors of certain enzymes. cdnsciencepub.com
Development of Antiviral Agents (e.g., HIV Capsid Modulators)
A significant application of 3-chloro-L-phenylalanine derivatives is in the development of antiviral agents, particularly those targeting the Human Immunodeficiency Virus (HIV). frontiersin.orgmdpi.com The HIV capsid, a protein shell that encloses the viral genome, is a crucial target for antiviral drugs because it plays a vital role in multiple stages of the viral life cycle. nih.govnih.gov
One of the first-in-class HIV-1 capsid inhibitors identified was CAP-1, which is N-(3-chloro-4-methylphenyl)-N'-{2-[({5-[(dimethylamino)-methyl]-2-furyl}-methyl)-sulfanyl]ethyl}urea. mdpi.comnih.govnih.gov This compound binds to the N-terminal domain of the HIV capsid protein, inhibiting its assembly and leading to the production of non-infectious virions with abnormal core morphologies. nih.govnih.gov Structural studies have revealed that the binding of CAP-1 induces a significant conformational change in the capsid protein, creating a hydrophobic pocket where the inhibitor sits. nih.gov
More recent research has focused on developing novel phenylalanine derivatives that act as potent HIV capsid modulators. nih.govmdpi.com These compounds, which often incorporate a 3-chloro-L-phenylalanine scaffold, have shown promising antiviral activity against both HIV-1 and HIV-2. nih.gov They work by targeting the capsid protein, disrupting its function in both the early and late stages of the viral replication cycle. nih.govmdpi.com
Neuroprotective Agents
Research into halogenated derivatives of L-phenylalanine suggests their potential as neuroprotective agents. nih.gov While L-phenylalanine itself can depress excitatory glutamatergic synaptic transmission, its halogenated derivatives have been explored for more potent effects. nih.gov These derivatives are being investigated for their ability to protect the brain in conditions marked by the overactivation of glutamate (B1630785) receptors. nih.gov The core concept is that by modulating neurotransmitter systems, these compounds could offer therapeutic benefits in neurological disorders. chemimpex.com
Derivatives of 3-chloro-L-phenylalanine are synthesized as building blocks for new pharmaceuticals aimed at treating neurological conditions. chemimpex.com Studies have indicated that such derivatives may influence dopamine pathways, which are critical in understanding diseases like Parkinson's. The neuroprotective potential of these compounds is often evaluated in models of brain ischemia. nih.gov
Cancer Therapy
The unique structure of 3-chloro-L-phenylalanine and its derivatives makes them valuable in the development of cancer therapeutics. chemimpex.comchemimpex.com In cancer treatment, derivatives of phenylalanine are utilized to create drugs that can act as enzyme inhibitors or receptor antagonists, effectively blocking pathways involved in tumor growth. The introduction of a chlorine atom can enhance the biological activity of these compounds compared to their non-chlorinated counterparts. chemimpex.com
Research has explored the use of L-phenylalanine conjugated to nanoscopic porous amino acid mimics (Nano-PAAM) as a "Trojan horse" strategy to selectively target and induce apoptosis in cancer cells. wiley.com This approach has shown therapeutic efficacy in breast cancer xenograft models with minimal side effects. wiley.com Additionally, L-phenylalanine ammonia-lyase is being studied for its potential in depleting L-phenylalanine as a cancer therapy strategy. wiley.com Phenylalanine derivatives are also crucial in targeting the L-type amino acid transporter 1 (LAT1), which is often upregulated in malignant tumors. oncotarget.com
Protein Engineering and Modification
3-Chloro-L-phenylalanine is a key non-canonical amino acid used in protein engineering to introduce specific modifications that allow for a detailed study of protein structure and function. chemimpex.com Its incorporation can alter the folding patterns and stability of proteins. This is achieved by using engineered tRNA synthetase systems or ribosomal machinery for the site-specific incorporation of these unnatural amino acids.
Probing Protein Structure and Function
The site-specific incorporation of 3-chloro-L-phenylalanine into a protein allows researchers to probe its structure and function with high precision. chemimpex.com This technique provides a powerful tool for investigating the role of individual amino acids in a protein's stability, folding, and interactions. nih.gov By replacing a natural amino acid with this analog, scientists can introduce novel chemical or physical properties, such as photo-crosslinkable groups or fluorescent tags, to study protein-protein interactions and dynamics.
Enzyme Engineering Applications
In the field of enzyme engineering, phenylalanine derivatives are widely used due to their efficient incorporation and ease of synthesis. portlandpress.com The introduction of these unnatural amino acids can lead to a significant increase in the activity of numerous enzymes. portlandpress.com For example, replacing a key residue in the active site of an enzyme with a phenylalanine derivative can enhance its activity towards specific substrates. portlandpress.com This approach is valuable for creating biocatalysts with improved properties for applications in organic synthesis and other industrial processes. chemimpex.comportlandpress.com
Preclinical Research Tools
3-Chloro-L-phenylalanine and its derivatives serve as versatile tools in preclinical research, particularly in the development of tracers for medical imaging. nih.govthno.org These compounds are used to synthesize probes that can help in understanding disease mechanisms and in the early detection of pathologies.
Tracer Development for Oncologic Imaging
Radiolabeled amino acid tracers are increasingly important in oncologic imaging, offering advantages over traditional tracers like ¹⁸F-FDG, especially in brain tumor imaging where they provide better tumor-to-background contrast. frontiersin.orgnih.gov Phenylalanine derivatives, in particular, are used to develop PET tracers that target the increased amino acid transport in tumor cells. oncotarget.com
Several radiolabeled phenylalanine derivatives have been developed and are under investigation. For instance, p-(2-[¹⁸F]fluoroethyl)-L-phenylalanine has shown LAT1-selective uptake in animal tumor models. thno.org Other examples include 4-borono-2-[¹⁸F]fluoro-D,L-phenylalanine ([¹⁸F]FBPA), which serves as a surrogate marker for boron neutron capture therapy. thno.org The development of these tracers aims to improve the diagnosis, staging, and monitoring of cancer. frontiersin.orgnih.gov
Interactive Data Table: Applications of 3-chloro-L-phenylalanine and its Derivatives
| Application Area | Specific Use | Key Research Finding |
| Neuroprotection | Development of drugs for neurological disorders. chemimpex.com | Derivatives may influence dopamine pathways relevant to Parkinson's disease. |
| Cancer Therapy | Synthesis of peptide analogs for new cancer treatments. chemimpex.com | Phenylalanine derivatives can act as enzyme inhibitors or receptor antagonists to block tumor growth. |
| Protein Engineering | Probing protein structure and function. nih.govchemimpex.com | Incorporation allows for the introduction of novel properties to study protein interactions. |
| Enzyme Engineering | Creating biocatalysts with enhanced activity. chemimpex.com | Replacement of active site residues with phenylalanine derivatives can improve enzyme performance. portlandpress.com |
| Oncologic Imaging | Development of PET tracers. nih.govthno.org | Radiolabeled phenylalanine derivatives show specific uptake in tumors, aiding in diagnosis. oncotarget.comresearchgate.net |
Metabolomics Studies (e.g., Internal Standard)benchchem.com
In the field of metabolomics, the comprehensive analysis of small molecule metabolites in biological systems, achieving accuracy and reproducibility is paramount. The use of internal standards (IS) is a critical practice to correct for variations that can occur during sample preparation and analytical measurement. 3-Chloro-L-phenylalanine is frequently employed as an internal standard in mass spectrometry-based metabolomics due to its advantageous properties. mdpi.com Its chemical stability, structural similarity to endogenous amino acids, and the fact that it is not naturally present in most biological systems make it an excellent choice for normalizing analytical signals. mdpi.com The chlorine atom provides a distinct isotopic pattern and mass, ensuring it does not interfere with the detection of endogenous metabolites. mdpi.com
Detailed research findings highlight its application across various analytical platforms and biological matrices. In mass spectrometry (MS) techniques, an internal standard helps to account for variations in extraction efficiency, injection volume, and ionization efficiency, thereby improving the reliability of quantitative and semi-quantitative data.
A key application involves its use in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) for analyzing metabolites in urine. mdpi.com A validated protocol specifies mixing a small volume of urine (1 μL) with a matrix solution and an internal standard solution containing 3-chloro-L-phenylalanine. mdpi.com For data normalization across numerous spectra, the signal from the deprotonated internal standard ([IS-H]⁻) at a mass-to-charge ratio (m/z) of 198.0 is used, ensuring high reproducibility. mdpi.com
Closely related isomers, such as 2-chloro-L-phenylalanine and 4-chloro-L-phenylalanine, also serve as effective internal standards in a range of metabolomics studies. For instance, 2-chloro-L-phenylalanine has been utilized in gas chromatography-time-of-flight mass spectrometry (GC-TOF-MS) to study the metabolic response of Pseudomonas aeruginosa to plasma treatment. frontiersin.org In other research, it was used as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) to investigate metabolic changes in the spleen of rats infected with Clonorchis sinensis. thermofisher.com Similarly, 4-chloro-L-phenylalanine has been applied as an internal standard in the LC-MS/MS-based analysis of neurotransmitters in human whole blood.
The table below summarizes representative applications of chlorinated L-phenylalanine isomers as internal standards in metabolomics research.
Table 1: Applications of Chlorinated L-Phenylalanine Isomers as Internal Standards
Advanced Computational and Spectroscopic Characterization
Quantum Chemical Calculations and Density Functional Theory (DFT) Studies
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating the molecular structures and vibrational spectra of various compounds. mdpi.com These theoretical methods allow for the detailed exploration of molecular properties at the atomic level, complementing and guiding experimental findings. mdpi.comresearchgate.net
Time-dependent density functional theory (TD-DFT) is a powerful method for computing the electronic absorption spectra and properties of excited states. worldscientific.combohrium.com This analysis helps in understanding the electronic transitions that occur when a molecule absorbs light. For phenylalanine and its derivatives, the primary chromophore is the aromatic ring. researchgate.net TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. Such computational studies have been successfully applied to investigate the electronic properties of charge-transfer complexes involving phenylalanine derivatives. worldscientific.com
The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding a molecule's chemical reactivity and kinetic stability. sci-hub.se The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides a measure of the molecule's excitability; a smaller gap suggests that the molecule is more easily excited. science.gov In studies of phenylalanine, both the HOMO and LUMO orbitals are primarily localized on the aromatic ring, and the dominant electronic transition is of a π-π* character from the HOMO to the LUMO. researchgate.net Computational studies on related chlorinated compounds confirm that HOMO-LUMO analysis is essential for assessing chemical reactivity. sci-hub.se
Computational chemistry provides significant insights into the non-covalent interactions that govern molecular recognition and assembly. Hydrogen bonds are a critical type of interaction that influences the structure of biological molecules. nih.gov The formation of strong hydrogen bonds can lead to more ordered and crystalline structures by promoting molecular reassembly and enhanced π–π stacking. frontiersin.org
Another important interaction is the formation of charge-transfer (CT) complexes, where an electron is transferred from a donor molecule to an acceptor. The formation and properties of CT complexes involving phenylalanine derivatives have been investigated using both experimental and theoretical methods. worldscientific.com Natural Bond Orbital (NBO) analysis is a computational technique used to elucidate and quantify these interactions by examining charge transfer between molecules. worldscientific.comresearchgate.net NBO analysis can confirm the presence of intermolecular hydrogen bonding and charge transfer, providing details on the donor-acceptor interactions. researchgate.netsciengine.com
Frontier Molecular Orbitals Analysis (HOMO-LUMO)
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.netdntb.gov.ua These simulations provide a dynamic picture of molecular behavior, which is especially useful for understanding conformational changes in flexible molecules like amino acids in solution. MD simulations have been employed to study various noncanonical amino acids, including chlorinated phenylalanine variants, to characterize their structural features and conformational preferences within peptides. nih.gov A typical MD simulation involves placing the molecule in a solvent box (e.g., water), neutralizing the system with ions, and simulating its trajectory over time at a constant temperature, allowing for the observation of its dynamic behavior and interactions with its environment. nih.gov
Spectroscopic Investigations (e.g., NMR, IR, UV-Vis, Raman)
A range of spectroscopic techniques is used to experimentally verify the structure and properties of 3-chloro-L-phenylalanine. These methods provide characteristic fingerprints of the molecule based on its interaction with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy is a fundamental technique used for the structural confirmation of 3-chloro-L-phenylalanine, providing information about the hydrogen environments within the molecule. sbsgenetech.comevitachem.com
Infrared (IR) and Raman Spectroscopy : Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is used to identify the functional groups and study the vibrational modes of a molecule. In studies of the related 4-Chloro-dl-phenylalanine, FT-IR and FT-Raman spectra have been recorded and analyzed with the aid of DFT calculations to assign the observed vibrational frequencies. researchgate.net For phenylalanine derivatives, characteristic IR bands include those from the carboxyl group (C=O stretching), the amino group (N-H stretching and bending), and the substituted benzene (B151609) ring. arabjchem.org
UV-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily those involving the chromophore. For 3-chloro-L-phenylalanine, the chlorophenyl group is the main chromophore. This technique is also instrumental in monitoring the formation of charge-transfer complexes between amino acid donors and various acceptors. worldscientific.comarabjchem.orgresearchgate.net
The table below summarizes the application of these spectroscopic techniques in the characterization of 3-chloro-L-phenylalanine and related compounds.
| Spectroscopic Technique | Application | Key Findings / Information Obtained | Citations |
| ¹H NMR | Structural Elucidation | Confirms the chemical structure by identifying proton environments. | sbsgenetech.comevitachem.com |
| FT-IR | Functional Group Identification | Identifies characteristic vibrations of carboxyl, amino, and chlorophenyl groups. | researchgate.netarabjchem.org |
| FT-Raman | Vibrational Analysis | Complements FT-IR data, providing information on molecular vibrations. | researchgate.net |
| UV-Vis | Electronic Transition Analysis | Characterizes electronic absorption properties and studies charge-transfer complex formation. | worldscientific.comarabjchem.orgresearchgate.net |
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-chloro-L-phenylalanine, molecular docking studies are instrumental in understanding its interaction with biological macromolecules. This halogenated derivative of L-phenylalanine serves as a valuable building block in peptide synthesis and drug design, making computational analysis of its binding modes essential for developing novel therapeutic agents. chemimpex.comchemimpex.com The presence of a chlorine atom at the meta position of the phenyl ring introduces unique physicochemical properties that influence its binding affinity and selectivity for various protein targets.
Docking simulations allow researchers to visualize and analyze the binding of 3-chloro-L-phenylalanine within the active sites of enzymes or the binding pockets of receptors. These studies are crucial for rational drug design, enabling the optimization of lead compounds. For instance, derivatives like N-methyl-3-chloro-L-phenylalanine have been investigated as components of peptides that bind to specific receptors, such as the human transferrin receptor. google.com The insights gained from these computational models help in predicting the stability of the ligand-protein complex and the key interactions that govern the binding event.
Ligand-Protein Binding Mechanisms
The mechanism by which 3-chloro-L-phenylalanine and its analogs bind to protein targets often involves the inhibition of enzymatic activity. A prominent example is the inhibition of aromatic amino acid hydroxylases. medchemexpress.com The binding mechanism typically involves the ligand fitting into the enzyme's active site, where the chlorine atom can play a significant role. Halogen atoms can enhance binding affinity and selectivity through various non-covalent interactions, including halogen bonds, which can contribute to the stability of the complex. researchgate.net
The interaction of chlorinated phenylalanine analogs with enzymes like tryptophan hydroxylase (TPH) serves as a well-studied model. The 4-chloro isomer, fenclonine, acts as an irreversible inhibitor of TPH. wikipedia.orgcaymanchem.com This inhibition is achieved by the compound binding to the active site of the enzyme, thereby blocking the synthesis of serotonin (B10506). mdpi.com The mechanism involves the chlorinated phenyl ring interacting with hydrophobic pockets within the active site, while the amino acid backbone forms hydrogen bonds with key residues. While most detailed studies focus on the para-substituted isomer, the principles of active site inhibition are applicable to 3-chloro-L-phenylalanine, where it can act as a competitive or non-competitive inhibitor depending on the specific enzyme. The modification of the phenyl ring with a chlorine atom is a key factor in its ability to disrupt normal cellular functions by interfering with protein synthesis and enzymatic pathways.
Identification of Potential Drug Targets
Computational and experimental studies have identified several potential drug targets for 3-chloro-L-phenylalanine and its derivatives, primarily focusing on enzymes involved in amino acid metabolism and neurotransmitter synthesis.
Tryptophan Hydroxylase (TPH): This enzyme is the rate-limiting step in the biosynthesis of serotonin. medchemexpress.comwikipedia.org Both isoforms, TPH1 and TPH2, are targets for chlorinated phenylalanine analogs. medchemexpress.com Inhibition of TPH leads to the depletion of serotonin, which has been explored for treating conditions like carcinoid syndrome and for research into the role of serotonin in various physiological and pathological processes. medchemexpress.comwikipedia.org 3-Chloro-L-phenylalanine's inhibitory action on TPH makes it a valuable tool in neuroscience research and a potential lead for developing drugs targeting serotonin-related disorders. chemimpex.com
Phenylalanine Hydroxylase (PAH): Research has shown that chlorinated phenylalanine derivatives can also affect the activity of phenylalanine hydroxylase. nih.gov Studies on cultured hepatoma cells indicated that para-chlorophenylalanine specifically leads to a loss of PAH activity. nih.gov This suggests that PAH is another potential molecular target, with implications for metabolic disorders related to phenylalanine metabolism.
Large Neutral Amino Acid Transporter 1 (LAT1): LAT1 (SLC7A5) is a transporter responsible for the uptake of large neutral amino acids, including phenylalanine, into cells. nih.gov It is highly expressed in various cancers to meet the high demand for amino acids for proliferation. nih.gov As a derivative of phenylalanine, 3-chloro-L-phenylalanine can be recognized by LAT1. Therefore, LAT1 represents a potential target for delivering cytotoxic agents into cancer cells or for developing inhibitors that starve tumors of essential amino acids. The design of prodrugs using phenylalanine analogs is an active area of research, with the 3-position on the phenyl ring being identified as a potential site for modification to enhance ligand binding. nih.gov
Table of Potential Drug Targets for 3-chloro-L-phenylalanine
| Target Name | Abbreviation | Function | Therapeutic Relevance |
|---|---|---|---|
| Tryptophan Hydroxylase | TPH | Rate-limiting enzyme in serotonin biosynthesis medchemexpress.comwikipedia.org | Neurological disorders, Carcinoid syndrome chemimpex.comwikipedia.org |
| Phenylalanine Hydroxylase | PAH | Converts phenylalanine to tyrosine nih.gov | Metabolic disorders |
| Large Neutral Amino Acid Transporter 1 | LAT1 | Transports large neutral amino acids into cells nih.gov | Cancer therapy nih.gov |
Table of Mentioned Compounds
| Compound Name | Abbreviation/Synonym |
|---|---|
| 3-chloro-L-phenylalanine | 3-Cl-Phe |
| para-chlorophenylalanine | pCPA, Fenclonine |
| N-methyl-3-chloro-L-phenylalanine | |
| L-phenylalanine | |
| Serotonin | 5-hydroxytryptamine, 5-HT |
Future Directions and Emerging Research Avenues
Expansion of Genetic Code with Novel Non-Canonical Amino Acids
The site-specific incorporation of non-canonical amino acids (ncAAs) like 3-chloro-L-phenylalanine into proteins through genetic code expansion (GCE) represents a significant frontier in protein engineering. mdpi.com This technique allows for the introduction of novel chemical functionalities, enabling precise modifications to protein structure and function. chemimpex.com The development of engineered aminoacyl-tRNA synthetase (aaRS)/tRNA pairs is central to this process, facilitating the recognition and incorporation of specific ncAAs in response to reassigned codons, such as the amber stop codon (UAG). mdpi.comnih.gov
Researchers are actively exploring the creation of polyspecific aaRS variants that can recognize and incorporate a range of ncAAs, including various halogenated phenylalanines. nih.gov For instance, engineered pyrrolysyl-tRNA synthetase (PylRS) mutants have shown the ability to incorporate not only 3-chloro-L-phenylalanine but also its D-enantiomer, opening avenues for producing heterochiral proteins with unique properties. researchgate.netfrontiersin.org
Table 1: Examples of Non-Canonical Amino Acids in Genetic Code Expansion
| Non-Canonical Amino Acid | Abbreviation | Application Area |
| 3-chloro-L-phenylalanine | 3-Cl-Phe | Protein engineering, Drug development |
| p-azido-L-phenylalanine | Fpaz | Bioconjugation, Protein-protein interaction studies |
| p-acetyl-L-phenylalanine | Fpac | Protein crosslinking, Enzyme engineering |
| 3-iodo-L-tyrosine | Y3i | Spectroscopic probes, X-ray crystallography |
| O-sulfo-L-tyrosine | Yosf | Post-translational modification studies |
Development of Orthogonal Translation Systems
A critical component of genetic code expansion is the development of robust orthogonal translation systems (OTS). nih.govbiorxiv.org These systems consist of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA, which function independently of the host cell's native translational machinery. mdpi.combiorxiv.org The PylRS/tRNAPyl pair from archaea is a particularly powerful and versatile OTS that has been successfully adapted for use in both prokaryotic and eukaryotic cells. nih.gov
Significant research efforts are directed at engineering PylRS variants with altered substrate specificity to accept aromatic amino acids like 3-chloro-L-phenylalanine. nih.govresearchgate.net By mutating key residues within the synthetase's active site, scientists can reshape the binding pocket to accommodate bulkier or chemically distinct side chains. nih.gov This not only expands the repertoire of ncAAs that can be incorporated but also improves the efficiency and fidelity of the incorporation process. nih.gov The development of such tailored OTS is essential for the reliable production of proteins containing 3-Cl-Phe for downstream applications. google.com.pg
Advanced Bioconjugation Strategies
The incorporation of 3-chloro-L-phenylalanine into proteins provides a unique chemical handle for advanced bioconjugation strategies. chemimpex.com The chlorine atom on the phenyl ring can participate in specific chemical reactions, allowing for the site-specific attachment of other molecules, such as drugs, imaging agents, or polymers. nih.govresearchgate.net This capability is particularly valuable in the development of antibody-drug conjugates (ADCs), where precise control over the drug-to-antibody ratio and conjugation site is crucial for therapeutic efficacy and safety. rsc.org
Traditional bioconjugation methods often target highly abundant amino acid residues like lysine, leading to heterogeneous products with variable properties. nih.govresearchgate.net The use of ncAAs like 3-Cl-Phe enables more controlled and site-specific modifications. Emerging strategies focus on developing chemoselective reactions that proceed under mild, biocompatible conditions, ensuring that the protein's structure and function remain intact. nih.govrsc.org
Integration with Systems Biology and Synthetic Biology Approaches
The ability to incorporate 3-chloro-L-phenylalanine into proteins opens up new possibilities for systems and synthetic biology. frontiersin.orgnih.gov By introducing this ncAA, researchers can create novel proteins with tailored functions, engineer new metabolic pathways, and construct artificial biological circuits. mdpi.com
In systems biology, proteins containing 3-Cl-Phe can be used as probes to study complex cellular processes. For example, the unique properties of the chlorinated amino acid could be exploited to investigate protein-protein interactions, enzyme mechanisms, or signal transduction pathways. chemimpex.com In synthetic biology, the expanded genetic code allows for the construction of "smart" proteins that respond to specific stimuli or perform novel catalytic functions. frontiersin.org A notable example is the engineering of enzymes with altered substrate specificity or enhanced stability by incorporating ncAAs. mdpi.com
Applications in Supramolecular Chemistry and Materials Science
The self-assembly properties of amino acids and peptides are being harnessed to create novel biomaterials with applications in nanotechnology and medicine. researchgate.netrsc.org The introduction of 3-chloro-L-phenylalanine into peptide sequences can influence their self-assembly behavior due to the specific noncovalent interactions, such as halogen bonding and altered hydrophobic interactions, imparted by the chlorine atom.
This allows for the design and fabrication of supramolecular structures like fibrils, nanotubes, and hydrogels with tailored properties. researchgate.net These materials have potential applications in areas such as drug delivery, tissue engineering, and biosensing. The ability of phenylalanine and its derivatives to coordinate with metal ions also opens avenues for creating enzyme-mimicking catalytic systems and advanced bioelectronic devices. rsc.org
Tailored Pharmacological Profiles through Targeted Derivatization
3-chloro-L-phenylalanine serves as a valuable building block in the synthesis of peptidomimetics and other small molecules with tailored pharmacological profiles. chemimpex.com The presence of the chlorine atom can significantly alter the parent molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity for biological targets. chemimpex.com This makes 3-Cl-Phe and its derivatives attractive for the development of new therapeutic agents. chemimpex.com
By strategically incorporating 3-Cl-Phe into a drug candidate, medicinal chemists can fine-tune its properties to improve efficacy, reduce off-target effects, and enhance pharmacokinetic parameters. semanticscholar.org For example, halogenated phenylalanine derivatives have been explored in the development of drugs targeting neurological disorders and as enzyme inhibitors. chemimpex.com The ability to create tailored mutants of enzymes that can synthesize bulky L- and D-arylalanines further expands the chemical space for drug discovery. nih.gov
Q & A
Q. How is 3-chloro-L-phenylalanine synthesized enantioselectively for research applications?
The enantioselective synthesis of 3-chloro-L-phenylalanine can be achieved via a biocatalytic cascade system combining PmLAAD (phenylalanine dehydrogenase) and StDAPDH/H227V (D-amino acid dehydrogenase). This system enables stereoinversion of L-amino acids to their D-counterparts with >99% enantiomeric excess (ee) and quantitative conversion rates. Substrates like 3-chloro-L-phenylalanine are first oxidatively deaminated to α-keto intermediates, followed by reductive amination to yield D-enantiomers .
Q. What methods are used to quantify 3-chloro-L-phenylalanine in complex biological matrices like urine?
In metabolomic studies, 3-chloro-L-phenylalanine serves as an internal standard (IS) for matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). A validated protocol involves mixing 1 μL of urine with 1 μL of 10 mg/mL NHHC matrix (50% MeOH) and 1 μL of IS solution. Signal normalization is performed using the [IS-H]⁻ peak (m/z 198.0), ensuring reproducibility across 351 mass spectra collected in negative ion mode (0–1000 Da) .
Q. How can researchers distinguish between 3-chloro-L-phenylalanine and its D-enantiomer experimentally?
Reverse-phase HPLC with chiral columns is the gold standard. For 3-chloro-L-phenylalanine, the retention time is 35.473 min, whereas its D-enantiomer elutes at 38.713 min under identical conditions (e.g., C18 column, aqueous/organic mobile phase). This separation confirms optical purity (>99% ee) critical for biochemical studies .
Q. What role does 3-chloro-L-phenylalanine play in custom peptide synthesis?
As a non-canonical amino acid, 3-chloro-L-phenylalanine is incorporated into peptides to modulate structural stability or receptor binding. It is used in solid-phase synthesis with Fmoc protection (Fmoc-L-Phe(3-Cl)-OH, CAS 198560-44-0) to ensure compatibility with standard coupling reagents like HBTU/HOBt .
Advanced Research Questions
Q. How can biocatalytic systems be optimized for high-yield production of 3-chloro-D-phenylalanine?
Key factors include:
- Substrate specificity : Bulky aromatic substrates (e.g., 3-chloro-L-phenylalanine) require engineered enzymes like StDAPDH/H227V to accommodate steric hindrance.
- Cofactor regeneration : NADH/NAD⁺ recycling via glucose dehydrogenase improves turnover.
- Reaction monitoring : Real-time HPLC or circular dichroism ensures enantiomeric excess is maintained during scale-up .
Q. What validation steps are critical when using 3-chloro-L-phenylalanine as an internal standard in metabolomics?
- Matrix effects : Spike-and-recovery tests in urine/plasma to assess ionization suppression.
- Linearity : Calibration curves (0.1–100 μg/mL) with R² > 0.99.
- Stability : Evaluate IS degradation under storage conditions (-80°C vs. room temperature) .
Q. How can researchers address low coupling efficiency of 3-chloro-L-phenylalanine in peptide synthesis?
- Purity : Use HPLC-purified Fmoc-L-Phe(3-Cl)-OH (≥95% purity) to avoid side reactions.
- Activation : Pre-activate with DIC/HOAt in DMF for 10 min before coupling.
- Solvent optimization : Additive solvents like NMP improve solubility of halogenated residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
